
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a butoxy group, a phenyl group, and a pyrrolidinyl group attached to the pyrazole ring. These structural features contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives. For example, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate can yield 1-phenyl-1H-pyrazole.
Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction. For instance, the reaction of 1-phenyl-1H-pyrazole with butyl bromide in the presence of a base like potassium carbonate can yield 5-butoxy-1-phenyl-1H-pyrazole.
Formation of the Methanone Moiety: The final step involves the introduction of the pyrrolidinyl group and the methanone moiety. This can be achieved through the reaction of 5-butoxy-1-phenyl-1H-pyrazole with pyrrolidine and a suitable carbonyl source, such as acetic anhydride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the phenyl or butoxy moieties.
科学的研究の応用
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole: Lacks the butoxy group, which may affect its solubility and reactivity.
5-Butoxy-1-phenyl-1H-pyrazole: Lacks the pyrrolidinyl and methanone moieties, which may influence its biological activity.
(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a pyrrolidinyl group, leading to different pharmacological properties.
Uniqueness
The unique combination of the butoxy, phenyl, and pyrrolidinyl groups in (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone contributes to its distinct chemical and biological properties
特性
CAS番号 |
55227-64-0 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC名 |
(5-butoxy-1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O2/c1-2-3-13-23-17-14-16(18(22)20-11-7-8-12-20)19-21(17)15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3 |
InChIキー |
NZTIGXFKUJNSBS-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



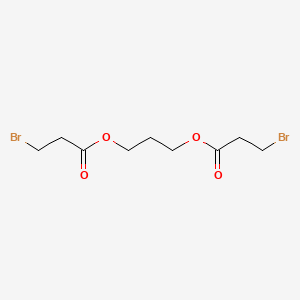
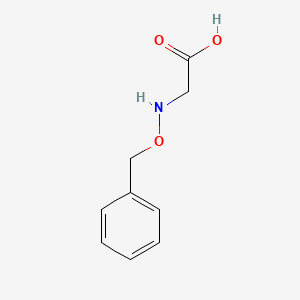
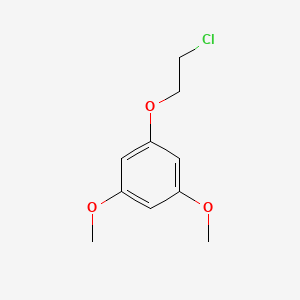
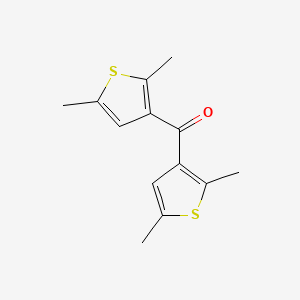
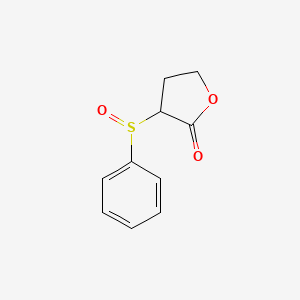
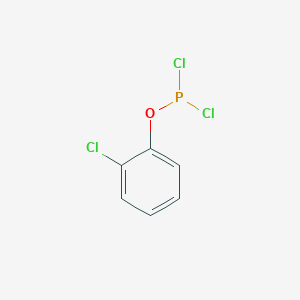
methanolate](/img/structure/B14634992.png)
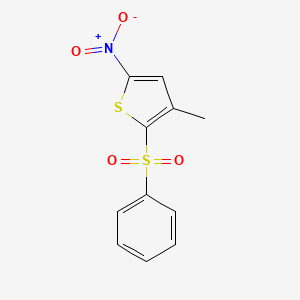
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
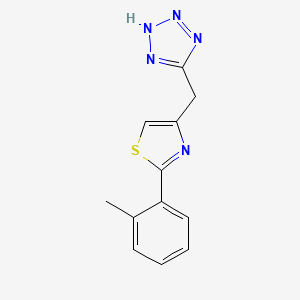

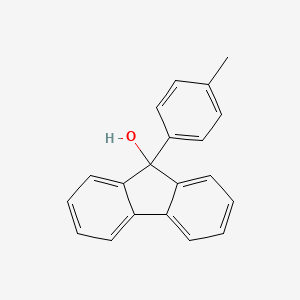
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
